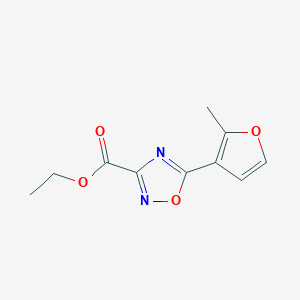
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features a furan ring and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylfuran-3-carboxylic acid hydrazide with ethyl chloroformate under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Reagents such as selenium dioxide or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated furans and other substituted derivatives.
科学的研究の応用
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
類似化合物との比較
Similar Compounds
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-triazole-3-carboxylate: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-Methyl-3-furyl sulfide derivatives: Compounds with a similar furan ring but different functional groups.
Uniqueness
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties
生物活性
Ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by various research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring, which is known for its diverse pharmacological properties. The structure can be represented as follows:
This compound exhibits a unique arrangement that contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial properties. This compound has been tested against various bacterial strains, with promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.012 μg/mL | |
| Escherichia coli | 0.025 μg/mL | |
| Mycobacterium tuberculosis | Active against monoresistant strains |
These findings indicate that the compound may serve as a lead for developing new antibacterial agents.
Antifungal Activity
The compound's antifungal properties have also been explored. In a comparative study of various oxadiazole derivatives, this compound showed notable antifungal activity against common pathogens.
These results suggest that the compound could be effective in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. It demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 8.5 | |
| MDA-MB-231 (Breast Cancer) | 9.0 | |
| HepG2 (Liver Cancer) | >20 |
The selectivity index indicates that this compound might be a promising candidate for further development in cancer therapy.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in vivo and in vitro.
- In Vivo Studies : A study involving mice treated with the compound showed significant tumor reduction compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.
- In Vitro Studies : In laboratory settings, the compound was found to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the ERK and JNK pathways .
特性
分子式 |
C10H10N2O4 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
ethyl 5-(2-methylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C10H10N2O4/c1-3-14-10(13)8-11-9(16-12-8)7-4-5-15-6(7)2/h4-5H,3H2,1-2H3 |
InChIキー |
BKYWNXRCSITUPC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=N1)C2=C(OC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















